N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-2-oxo-3H-1,3-benzoxazole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c1-11(2)16(13,14)6-3-4-7-8(5-6)15-9(12)10-7/h3-5H,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRKAUUABLFZHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves the reaction of 2-aminophenol with dimethyl sulfate to form N,N-dimethyl-2-aminophenol. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfonamide group, followed by cyclization to form the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfonic acids, and substituted benzoxazole compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry
N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to derivatives with enhanced properties.
Biology
Research has indicated that this compound exhibits potential as an enzyme inhibitor or receptor modulator. It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways and signal transduction.
Medicine
The compound has garnered attention for its potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that it possesses significant antibacterial and antifungal properties against pathogens such as Staphylococcus aureus and Candida albicans.
- Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. For instance, it demonstrated an IC₅₀ value of 25.72 μM against MCF-7 breast cancer cells .
Industry
In industrial applications, this compound is utilized in the production of dyes, pigments, and other specialty chemicals due to its stable chemical structure and reactive functional groups.
Anticancer Effects
A study conducted by Ribeiro Morais et al. evaluated the anticancer activity of various benzoxazole derivatives including this compound. The findings highlighted significant tumor growth suppression in vivo models .
Antimicrobial Efficacy
A comprehensive evaluation of antimicrobial properties was performed on several benzoxazole derivatives. Modifications in the benzoxazole structure were found to enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide with related sulfonamide-containing benzoxazole derivatives:
Key Differentiators
- Lipophilicity : N,N-dimethyl and N,N-dibutyl derivatives exhibit higher logP values compared to polar analogs like the hydroxyethyl variant, impacting bioavailability .
- Steric effects : Bulky substituents (e.g., benzyl) may hinder binding to enzymatic pockets but improve selectivity in receptor-ligand interactions .
- Synthetic accessibility : Halogenated derivatives require multi-step syntheses, whereas dimethyl or hydroxyethyl analogs are simpler to prepare .
Biological Activity
N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a synthetic compound that belongs to the class of benzoxazole derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N2O3S, with a molecular weight of 220.29 g/mol. The structure includes a benzoxazole ring which is crucial for its biological activity.
1. Antibacterial Activity
Several studies have evaluated the antibacterial properties of this compound against various bacterial strains.
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound exhibited significant antibacterial activity against Staphylococcus aureus at a MIC of 32 µg/mL, indicating its potential as an antibacterial agent.
2. Antifungal Activity
Research has also demonstrated the antifungal properties of this compound.
Table 2: Antifungal Activity Data
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 16 µg/mL | |
| Aspergillus niger | 32 µg/mL |
The compound showed promising antifungal activity against Candida albicans with a MIC of 16 µg/mL.
3. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines.
Case Study:
A study investigated the effects of this compound on human breast cancer (MCF-7) cells. The results indicated that treatment with the compound led to a decrease in cell viability and induced apoptosis in a dose-dependent manner.
Table 3: Anticancer Activity Data
The IC50 value for MCF-7 cells was found to be 25 µM, suggesting significant anticancer activity.
The proposed mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways critical for bacterial and fungal growth, as well as cancer cell proliferation. Further studies are required to elucidate the precise molecular targets.
Q & A
Q. Table 1: Representative Spectral Data for Analogous Compounds
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| IR | S=O: 1320 cm⁻¹; C=O: 1695 cm⁻¹ | |
| ¹H NMR | N–CH₃: δ 3.1 ppm (s, 6H) | |
| X-ray | C–S bond: 1.76 Å; Dihedral: 4.8° |
Advanced: How does structural modification of the benzoxazole-sulfonamide scaffold influence antibacterial activity?
Answer:
- Electron-withdrawing substituents (e.g., trifluoromethyl at position 5) enhance activity by increasing electrophilicity, with MIC values of 2–8 µg/mL against Staphylococcus aureus .
- N-Alkylation : Bulky aryl groups reduce potency due to steric hindrance, while small alkyl groups (e.g., methyl) improve membrane permeability .
Methodological Note : Antibacterial assays use agar dilution (CLSI guidelines) and broth microdilution (96-well plates) with ciprofloxacin as a positive control .
Advanced: What computational and experimental approaches elucidate its enzyme inhibitory mechanisms?
Answer:
- Molecular Docking : Predicts binding to lipoxygenase (PDB: 3V99) via hydrogen bonds with Arg101 (distance: 2.1 Å) and hydrophobic interactions with Leu408 .
- Kinetic Assays : IC₅₀ values (~15 µM) are determined using UV-Vis spectroscopy to monitor substrate (linoleic acid) conversion at 234 nm .
Contradiction Analysis : Discrepancies in reported IC₅₀ values (10–25 µM) may arise from assay conditions (e.g., pH, enzyme purity) .
Advanced: How do crystallographic studies inform its conformational flexibility and drug design?
Answer:
- Torsional Angles : The sulfonamide group adopts a gauche conformation (torsion angle: 65–75°), optimizing hydrogen bonding with biological targets .
- Packing Analysis : Intermolecular C–H···O interactions stabilize the crystal lattice, suggesting solid-state stability for formulation .
Basic: What purity criteria and analytical protocols ensure compound quality?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
